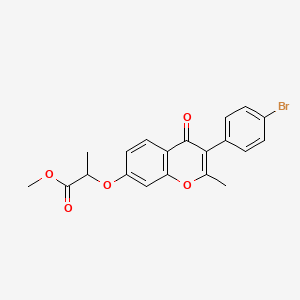

methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate

Description

Methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate is a coumarin-derived compound featuring a 4-bromophenyl substituent at position 3, a methyl group at position 2, and a methoxypropanoate ester linkage at position 5.

Properties

IUPAC Name |

methyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO5/c1-11-18(13-4-6-14(21)7-5-13)19(22)16-9-8-15(10-17(16)26-11)25-12(2)20(23)24-3/h4-10,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPWFJULWXARGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Esterification: The final step involves the esterification of the chromenone derivative with propanoic acid or its derivatives in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amino or thio derivatives

Scientific Research Applications

Methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory or oxidative stress pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Coumarin Core

A. Halogenated Aryl Groups

- Target Compound : 4-Bromophenyl at position 3. Bromine’s electronegativity and size enhance intermolecular interactions (e.g., halogen bonding) and may improve lipophilicity compared to lighter halogens .

- Compound : 2-Fluoro-[1,1′-biphenyl]-4-yl substituent. Fluorine’s smaller size and high electronegativity favor π-π stacking and metabolic stability but reduce polar surface area compared to bromine .

- Compound: 4-Methylphenyl group.

B. Position 7 Functionalization

- Target Compound: Propanoate ester linkage. Esters offer moderate hydrolytic stability and are prone to enzymatic cleavage, which may limit bioavailability compared to amides .

- Compound : Amide linkage derived from flurbiprofen. Amides exhibit greater hydrolytic stability and stronger hydrogen-bonding capacity, enhancing crystallinity and thermal stability .

- Compound: 2-Methylpropoxy chain.

Crystallographic and Packing Behavior

- Target Compound: No direct crystallographic data are provided, but bromine’s presence likely promotes halogen bonding (C–Br···O/N) and denser molecular packing compared to non-halogenated analogs.

- Compound: Stabilized by intramolecular C–H···O contacts (forming S(5)/S(6) motifs) and π-π stacking (interplanar distance: 3.501 Å). Chlorine partial occupancy (5.3%) suggests minor disorder, which bromine’s larger size might mitigate .

- Compound : Features a brominated propanamide side chain. The amide group participates in N–H···O hydrogen bonds, while bromine’s position on the side chain (vs. aryl ring in the target) alters electronic distribution and packing efficiency (R factor = 0.057) .

Comparative Data Table

Research Implications

- Electronic Effects : Bromine’s electron-withdrawing nature may enhance the coumarin core’s fluorescence or reactivity compared to methyl or fluorine substituents .

- Bioactivity Potential: The ester group in the target compound could serve as a prodrug moiety, whereas ’s amide linkage may improve target engagement in drug hybrids .

- Crystallographic Trends : Larger halogens (Br vs. Cl) may reduce disorder in crystal lattices, as seen in ’s partial chlorine occupancy .

Biological Activity

Methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate is a complex organic compound belonging to the chromenone derivatives, characterized by its unique structural features that include a bromophenyl group and a propanoate ester. This compound has garnered attention in various fields of scientific research due to its potential biological activities, which include anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 435.26 g/mol. The compound features a chromenone core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in the production of pro-inflammatory mediators .

- Receptor Interaction : It may interact with cellular receptors, influencing various signal transduction pathways that regulate cellular responses.

- Gene Expression Modulation : The compound has the potential to modulate gene expression related to cell proliferation and apoptosis, contributing to its anticancer effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

In vitro studies have demonstrated that this compound shows cytotoxic effects against several cancer cell lines. For instance, it has been tested against breast cancer cell lines (MCF-7), where it exhibited notable inhibitory effects on cell proliferation .

Case Study 1: Inhibition of COX Enzymes

A study evaluated the inhibitory effects of various chromenone derivatives on COX enzymes. This compound was found to inhibit COX-2 activity with an IC50 value indicative of moderate potency .

Case Study 2: Cytotoxicity Against Cancer Cells

Another research article investigated the cytotoxic effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis in these cells, suggesting its potential as an anticancer agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.